Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate
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Overview
Description
Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H6BrNO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-3-nitrobenzofuran-2-carboxylate typically involves the bromination and nitration of benzofuran derivatives. One common method includes the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, resulting in the formation of ethyl 5-nitrobenzofuran-2-carboxylate. This intermediate is then subjected to further bromination to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted benzofuran derivatives.
Reduction: Amino derivatives of benzofuran.
Oxidation: Oxidized benzofuran derivatives.
Scientific Research Applications
Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The exact mechanism of action of methyl 6-bromo-3-nitrobenzofuran-2-carboxylate is not well-documented. like other benzofuran derivatives, it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-2-methylbenzofuran-3-carboxylate
- Ethyl 5-nitrobenzofuran-2-carboxylate
- Methyl 3-bromo-6-chloropyrazine-2-carboxylate
Uniqueness
Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6BrNO5 |
---|---|
Molecular Weight |
300.06 g/mol |
IUPAC Name |
methyl 6-bromo-3-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H6BrNO5/c1-16-10(13)9-8(12(14)15)6-3-2-5(11)4-7(6)17-9/h2-4H,1H3 |
InChI Key |
ORHVIIZIBKZGNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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